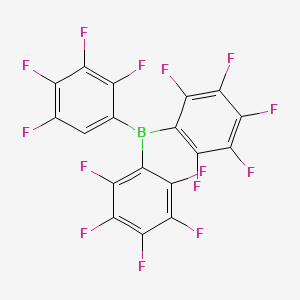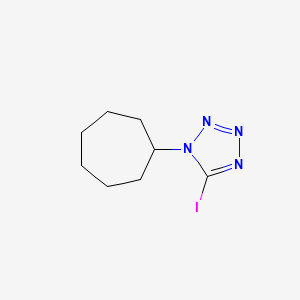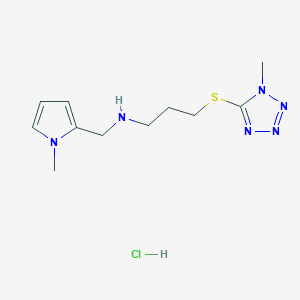
C11H19ClN6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C11H19ClN6S is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications This compound is characterized by its complex structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C11H19ClN6S involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. For instance, the preparation method may involve the use of 6-methylpyrimidyl-2,4(1H,3H)-dione as an initial raw material, followed by 6-site methyl oxidation and 5-site hydrogen chlorination . The resulting intermediate is then reduced and condensed with 2-aminopyrrolidine or its corresponding salts to obtain the target compound .
Industrial Production Methods
Industrial production of This compound typically involves scaling up the laboratory synthesis methods to accommodate larger quantities. The process is optimized to ensure high yield, purity, and cost-effectiveness. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize the formation of by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
C11H19ClN6S: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
The reactions of This compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of This compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones , while reduction reactions may produce amines or thiols . Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
C11H19ClN6S: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Mecanismo De Acción
The mechanism of action of C11H19ClN6S involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
C11H19ClN6S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups, such as:
C11H19ClN6O: A compound with a similar structure but containing an oxygen atom instead of sulfur.
C11H19BrN6S: A compound with a similar structure but containing a bromine atom instead of chlorine.
C11H19ClN5S: A compound with a similar structure but containing one less nitrogen atom.
The uniqueness of This compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H19ClN6S |
|---|---|
Peso molecular |
302.83 g/mol |
Nombre IUPAC |
N-[(1-methylpyrrol-2-yl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H18N6S.ClH/c1-16-7-3-5-10(16)9-12-6-4-8-18-11-13-14-15-17(11)2;/h3,5,7,12H,4,6,8-9H2,1-2H3;1H |
Clave InChI |
UEPMWSAIMYJOOS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNCCCSC2=NN=NN2C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


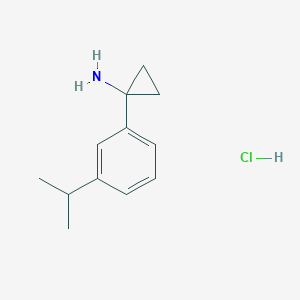
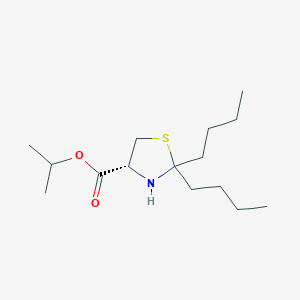
![1-Naphthalen-1-yl-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12622464.png)
![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)
![4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B12622482.png)
![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
![2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12622496.png)

![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
